molecular formula C13H12N2O B8599632 4-Ethynyl-1-(4-methoxybenzyl)-1H-pyrazole

4-Ethynyl-1-(4-methoxybenzyl)-1H-pyrazole

Cat. No. B8599632
M. Wt: 212.25 g/mol
InChI Key: SNYOQBLHBUPKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08557982B2

Procedure details

A vigorously stirred solution of 4-iodo-1-(4-methoxy-benzyl)-1H-pyrazole (1.0 g, 3.18 mmol) and Pd(Ph3P)2Cl2 (60 mg, 3 mol %) in a mixture of DCM (10 mL) and triethylamine (3 mL) was evacuated and backfilled with nitrogen three times and then treated sequentially with trimethylsilylacetylene (0.53 mL, 3.83 mmol) and copper (I) iodide (70 mg, 12 mol %). The reaction rapidly became dark and after stirring for 3 h the solvents were removed in vacuo and the residue treated with methanol (10 mL) and potassium hydroxide (300 mg, 5.35 mmol). After stirring for 30 minutes the mixture was concentrated onto silica gel and purified by flash column chromatography (eluent-hexane:diethyl ether 2:1) to afford the title compound as a white solid (550 mg, 81% yield over two steps). 1H-NMR (CDCl3) δ 7.61 (s, 1H), 7.46 (s, 1H), 7.17 (d, J=8.6 Hz, 2H), 6.86 (d, J=8.6 Hz, 2H), 5.18 (s, 2H), 3.78 (s, 3H), 2.96 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step Two
Quantity
70 mg
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
300 mg
Type
reactant
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[N:4][N:5]([CH2:7][C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)[CH:6]=1.C[Si]([C:20]#[CH:21])(C)C.CO.[OH-].[K+]>C(Cl)Cl.C(N(CC)CC)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[C:20]([C:2]1[CH:3]=[N:4][N:5]([CH2:7][C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)[CH:6]=1)#[CH:21] |f:3.4,^1:38,57|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
IC=1C=NN(C1)CC1=CC=C(C=C1)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
60 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
0.53 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
70 mg
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
300 mg
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
after stirring for 3 h the solvents
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evacuated
CUSTOM
Type
CUSTOM
Details
The reaction rapidly became dark
CUSTOM
Type
CUSTOM
Details
were removed in vacuo
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes the mixture
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated onto silica gel
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (eluent-hexane:diethyl ether 2:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#C)C=1C=NN(C1)CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.